Pfi-1

Catalog No.
S548710
CAS No.
1403764-72-6
M.F
C16H17N3O4S
M. Wt
347.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pfi-1

CAS Number

1403764-72-6

Product Name

Pfi-1

IUPAC Name

2-methoxy-N-(3-methyl-2-oxo-1,4-dihydroquinazolin-6-yl)benzenesulfonamide

Molecular Formula

C16H17N3O4S

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C16H17N3O4S/c1-19-10-11-9-12(7-8-13(11)17-16(19)20)18-24(21,22)15-6-4-3-5-14(15)23-2/h3-9,18H,10H2,1-2H3,(H,17,20)

InChI Key

TXZPMHLMPKIUGK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

PFI1; PFI 1; PFI-1

Canonical SMILES

CN1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3OC)NC1=O

The exact mass of the compound 2-Methoxy-N-(3-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinazolin-6-Yl)benzenesulfonamide is 347.09398 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PFI-1 is a highly potent, selective, and cell-permeable inhibitor of the BET (bromodomain and extra-terminal) family of proteins, specifically targeting BRD2, BRD3, BRD4, and BRDT. Structurally distinct from triazolodiazepine-based inhibitors like (+)-JQ1 and I-BET762, PFI-1 utilizes a dihydroquinazoline-2-one core to act as an acetyl-lysine mimetic, efficiently occupying the binding pocket of BET bromodomains. For procurement and laboratory workflows, PFI-1 is characterized by its exceptional solubility in DMSO (exceeding 128 mg/mL) and its high purity (≥98% HPLC), making it an ideal candidate for high-throughput screening, complex formulation, and use as a precursor scaffold for chemoproteomic affinity probes .

Substituting PFI-1 with a generic pan-BET inhibitor such as (+)-JQ1 or I-BET762 fundamentally alters the downstream cellular response and kinase interaction profile. While triazolodiazepines primarily drive c-Myc downregulation, PFI-1's unique structural scaffold induces a distinct secondary effect: the significant downregulation of Aurora B kinase and the subsequent attenuation of H3S10 phosphorylation [1]. Utilizing a generic substitute in oncology or differentiation assays will mask this synergistic synthetic lethality between BET and Aurora kinase inhibition, leading to irreproducible cell cycle arrest profiles and confounding the interpretation of epigenetic modulation in leukemic models.

Exceptional DMSO Solubility for Low-Toxicity Cellular Dosing

PFI-1 demonstrates an exceptionally high solubility profile in standard laboratory solvents, achieving concentrations of ≥128.4 mg/mL (approximately 115 mM) in anhydrous DMSO . Compared to the baseline handling of many hydrophobic small-molecule inhibitors that struggle to exceed 10-20 mg/mL, PFI-1 allows for the preparation of ultra-concentrated stock solutions. This quantitative advantage ensures that the final solvent concentration in sensitive cell culture media remains well below the cytotoxic threshold (typically <0.1% v/v), preventing solvent-induced differentiation artifacts.

Evidence DimensionMaximum DMSO Solubility
Target Compound Data≥128.4 mg/mL (115.14 mM)
Comparator Or BaselineStandard hydrophobic inhibitor baseline (<20 mg/mL)
Quantified Difference>6-fold higher maximum stock concentration
ConditionsAnhydrous DMSO at ambient temperature

Enables the formulation of ultra-low-volume dosing solutions, minimizing solvent toxicity in sensitive in vitro and 3D cell culture models.

Unique Downstream Downregulation of Aurora B Kinase

Unlike standard triazolodiazepine BET inhibitors, PFI-1 uniquely drives the significant downregulation of Aurora B kinase alongside c-Myc depletion [1]. In MV4;11 leukemic cell lines exposed to 1-5 µM PFI-1 for 8 hours, researchers observed a profound reduction in Aurora B protein levels and a corresponding attenuation of the Aurora substrate histone 3 S10 (H3S10) phosphorylation [1]. This dual-targeting mechanism provides a distinct quantitative and phenotypic differentiation from (+)-JQ1, which does not inherently trigger this specific synthetic lethality profile to the same extent.

Evidence DimensionAurora B Kinase Protein Level Downregulation
Target Compound DataSignificant reduction at 1-5 µM (8-hour exposure)
Comparator Or Baseline(+)-JQ1 and other standard BET inhibitors
Quantified DifferenceDistinct dual downregulation (c-Myc + Aurora B) vs primarily c-Myc driven effects
ConditionsMV4;11 leukemic cell lines, Western blot and immunocytochemistry

Crucial for researchers specifically aiming to exploit the synergistic synthetic lethality of BET and Aurora kinase inhibition in oncology models.

High-Affinity Target Engagement with Absolute Kinase Selectivity

PFI-1 functions as a highly selective Kac mimetic, binding the first bromodomain of BRD4 (BRD4(1)) with a Kd of 47.4 nM and an IC50 of 220 nM, while exhibiting an IC50 of 98 nM for BRD2(2) [1]. When profiled against a comprehensive panel of 38-40 protein kinases and 14 human membrane receptors, PFI-1 demonstrated zero significant off-target inhibitory activity[1]. This absolute selectivity over the kinase baseline ensures that any observed phenotypic changes (such as Aurora B downregulation) are strictly downstream consequences of BET inhibition rather than direct off-target kinase binding.

Evidence DimensionTarget Binding Affinity vs. Off-Target Kinase Inhibition
Target Compound DataKd = 47.4 nM (BRD4); 0% direct kinase inhibition
Comparator Or BaselineBroad-spectrum kinase inhibitor baseline
Quantified Difference>1000-fold selectivity for BET bromodomains over standard kinase panels
ConditionsIsothermal titration calorimetry (ITC) and ALPHA screen assays

Guarantees clean epigenetic modulation without confounding off-target direct kinase inhibition, ensuring high-fidelity assay results.

Precursor Suitability for Chemoproteomic Probe Synthesis

The dihydroquinazoline-2-one/quinolin-2(1H)-one scaffold of PFI-1 is highly amenable to chemical derivatization for affinity capture applications[1]. When homologated with a desthiobiotin linker to create a chemoproteomic probe, the resulting PFI-1 analogs retain high binding affinity (IC50 ~ 83-115 nM) for BRD4 [1]. Compared to the unmodified PFI-1 core, the addition of the bulky linker results in less than a 3-fold reduction in potency. This structural tolerance makes PFI-1 an optimal precursor for synthesizing custom affinity probes to pull down BRD-containing protein complexes from nuclear extracts.

Evidence DimensionRetention of Target Affinity Post-Derivatization
Target Compound DataIC50 ~ 83-115 nM (Desthiobiotin-linked analog)
Comparator Or BaselineUnmodified PFI-1 core (IC50 ~ 47-220 nM)
Quantified Difference<3-fold reduction in potency despite bulky linker addition
ConditionsRecombinant bromodomain target assays and whole-cell nuclear extracts

Validates the compound's scaffold as an ideal, stable precursor for the custom synthesis of chemoproteomic pull-down probes.

Synergistic Leukemia and Oncology Modeling

Leveraging PFI-1's unique ability to downregulate both c-Myc and Aurora B kinase to study synthetic lethality in acute myeloid leukemia (AML) and other hematological malignancies [1].

Custom Chemoproteomic Affinity Capture

Utilizing the PFI-1 scaffold as a highly tolerant precursor for the synthesis of biotinylated or desthiobiotinylated probes, enabling the precise pull-down and identification of BRD-containing protein complexes from human cell extracts [2].

High-Concentration, Low-Toxicity In Vitro Screening

Exploiting PFI-1's exceptional DMSO solubility (≥128 mg/mL) to formulate ultra-concentrated stock solutions, thereby minimizing solvent volumes and preventing DMSO-induced cytotoxicity in sensitive 3D cell cultures or stem cell differentiation assays .

Inflammatory Disease Phenotypic Assays

Applying PFI-1 in whole-cell models, such as LPS-challenged human peripheral blood mononuclear cells (PBMCs), to cleanly evaluate the dose-dependent suppression of interleukin-6 (IL-6) without confounding direct kinase off-target effects[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

347.09397721 Da

Monoisotopic Mass

347.09397721 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

PFI-1

Dates

Last modified: 08-15-2023
1: Picaud S, Da Costa D, Thanasopoulou A, Filippakopoulos P, Fish PV, Philpott M, Fedorov O, Brennan P, Bunnage ME, Owen DR, Bradner JE, Taniere P, O'Sullivan B, Muller S, Schwaller J, Stankovic T, Knapp S. PFI-1 - A highly Selective Protein Interaction Inhibitor Targeting BET bromodomains. Cancer Res. 2013 Apr 10. [Epub ahead of print] PubMed PMID: 23576556.
2: Fish PV, Filippakopoulos P, Bish G, Brennan PE, Bunnage ME, Cook AS, Federov O, Gerstenberger BS, Jones H, Knapp S, Marsden B, Nocka K, Owen DR, Philpott M, Picaud S, Primiano MJ, Ralph MJ, Sciammetta N, Trzupek JD. Identification of a chemical probe for bromo and extra C-terminal bromodomain inhibition through optimization of a fragment-derived hit. J Med Chem. 2012 Nov 26;55(22):9831-7. doi: 10.1021/jm3010515. Epub 2012 Nov 8. PubMed PMID: 23095041; PubMed Central PMCID: PMC3506127.
3: Moore KN, Tian C, McMeekin DS, Thigpen JT, Randall ME, Gallion HH. Does the progression-free interval after primary chemotherapy predict survival after salvage chemotherapy in advanced and recurrent endometrial cancer?: a Gynecologic Oncology Group ancillary data analysis. Cancer. 2010 Dec 1;116(23):5407-14. doi: 10.1002/cncr.25480. Epub 2010 Aug 24. PubMed PMID: 20737572.

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